molecular formula C7H6BrNO3 B13136922 2-Amino-4-bromo-5-hydroxybenzoic acid

2-Amino-4-bromo-5-hydroxybenzoic acid

Cat. No.: B13136922
M. Wt: 232.03 g/mol
InChI Key: YVICXNUZLXTFEN-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of benzoic acid, featuring amino, bromo, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-Amino-5-hydroxybenzoic acid. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent like glacial acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-amino-4-bromo-5-hydroxybenzoic acid exhibit antimicrobial properties. A study on similar compounds demonstrated that modifications of aminobenzoic acid can lead to potent antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . The structural characteristics of this compound may enhance its efficacy as an antimicrobial agent.

Antitumor Activity

The compound has been explored for its potential antitumor effects. As an intermediate in the synthesis of various pharmaceutical agents, it plays a crucial role in developing drugs aimed at treating cancer. For instance, related compounds have shown promising results in inducing apoptosis in cancer cells . The bromine atom in the structure may contribute to its biological activity by enhancing interactions with cellular targets.

Synthetic Intermediates

This compound serves as a key intermediate in organic synthesis. Its derivatives are utilized in the production of complex organic molecules, including those used in medicinal chemistry and agrochemicals. The compound can undergo various chemical transformations, making it valuable for synthesizing more complex structures .

Molecular Hybridization

The compound can be involved in molecular hybridization strategies to create new pharmacophores. By combining this compound with other bioactive moieties, researchers can develop novel compounds with enhanced therapeutic profiles .

Data Table: Biological Activities of Derivatives

Compound NameActivity TypeReference
This compoundAntimicrobial
5-Amino-2-bromo-4-hydroxybenzoic acidAntitumor
4-Aminobenzoic acid derivativesAntibacterial

Case Study: Synthesis and Application

A notable case study involved the synthesis of this compound as a precursor for developing novel anticancer agents. Researchers synthesized this compound through a multi-step reaction involving bromination and hydrolysis, achieving a high yield of over 90%. The resulting compounds were tested for cytotoxicity against various cancer cell lines, showing significant activity compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-bromo-5-hydroxybenzoic acid is unique due to the presence of both amino and bromo groups on the benzoic acid core, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

2-Amino-4-bromo-5-hydroxybenzoic acid (ABHBA) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various studies and case analyses.

Chemical Structure and Properties

ABHBA belongs to the class of benzoic acid derivatives, characterized by the presence of amino, bromo, and hydroxy functional groups. Its molecular formula is C7H6BrNO3, and its structure can be represented as follows:

Structure C7H6BrNO3\text{Structure }\text{C}_7\text{H}_6\text{Br}\text{N}\text{O}_3

Antimicrobial Activity

ABHBA has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits inhibitory effects against various bacterial strains. For instance, a study reported that ABHBA significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Anti-inflammatory Effects

Research indicates that ABHBA possesses anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, ABHBA treatment resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The compound exhibited an IC50 value of approximately 25 µM, suggesting a potent anti-inflammatory effect .

Anticancer Potential

ABHBA has been investigated for its potential anticancer activity. In cell line studies, it was found to induce apoptosis in human cancer cells, particularly in breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The compound triggered caspase activation and increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Cell Line IC50 (µM)
MCF-715
HT-2920

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of ABHBA against clinical isolates of Staphylococcus aureus. The results indicated that ABHBA not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for bacterial virulence. This suggests that ABHBA could be a candidate for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

In vivo experiments using murine models demonstrated that ABHBA administration reduced paw edema significantly in LPS-induced inflammation models. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls . This highlights ABHBA's potential as an anti-inflammatory therapeutic agent.

Research Findings

  • Mechanistic Insights : Studies utilizing molecular docking simulations suggest that ABHBA may interact with key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), potentially inhibiting their activity .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate that ABHBA has favorable absorption characteristics with a bioavailability exceeding 70% when administered orally in animal models .
  • Toxicity Assessment : Acute toxicity studies in rodents revealed no significant adverse effects at doses up to 200 mg/kg, suggesting a promising safety profile for further development .

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

2-amino-4-bromo-5-hydroxybenzoic acid

InChI

InChI=1S/C7H6BrNO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,9H2,(H,11,12)

InChI Key

YVICXNUZLXTFEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)Br)N)C(=O)O

Origin of Product

United States

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